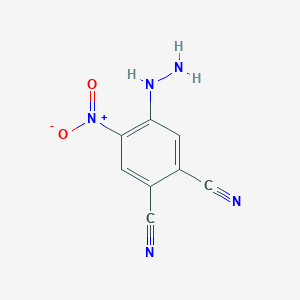

4-Hydrazinyl-5-nitrobenzene-1,2-dicarbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

- It is a light yellow to light greenish crystalline powder or solid.

- Key properties:

Melting Point: Approximately (literature value).

Boiling Point: Roughly (estimated).

Solubility: Sparingly soluble in water (approximately at 25°C).

Density: Approximately (rough estimate).

- Stability: It remains stable at room temperature but may decompose under the influence of light and heat.

4-Hydrazinyl-5-nitrobenzene-1,2-dicarbonitrile: is an organic compound with the chemical formula .

Preparation Methods

- The nitration reaction involves treating dimethylbenzene with a mixture of nitric acid and sulfuric acid, resulting in the formation of the nitro-substituted compound.

4-Nitrophthalonitrile: is typically synthesized by nitration of (xylene).

Chemical Reactions Analysis

- Common reagents and conditions depend on the specific reaction type.

4-Nitrophthalonitrile: can undergo various reactions, including:

Scientific Research Applications

Dye Intermediates: In the dye industry, it serves as an intermediate for synthesizing various organic pigments and dyes.

Explosives and Pyrotechnics: It is used in the production of high-performance explosives and fireworks compositions.

Mechanism of Action

- The exact mechanism by which 4-Nitrophthalonitrile exerts its effects is not extensively studied.

- It may interact with biological targets or pathways, but further research is needed to elucidate these mechanisms.

Comparison with Similar Compounds

- Similar compounds include:

- Other nitrile-containing compounds with different substitution patterns.

4-Nitrobenzene-1,2-dicarbonitrile: (a related isomer).

4-Nitrophthalonitrile: is unique due to its specific combination of functional groups.

Remember that safety precautions are essential when handling this compound, as it is toxic and potentially carcinogenic. Protective gear and proper ventilation should be used during its synthesis and use

Properties

Molecular Formula |

C8H5N5O2 |

|---|---|

Molecular Weight |

203.16 g/mol |

IUPAC Name |

4-hydrazinyl-5-nitrobenzene-1,2-dicarbonitrile |

InChI |

InChI=1S/C8H5N5O2/c9-3-5-1-7(12-11)8(13(14)15)2-6(5)4-10/h1-2,12H,11H2 |

InChI Key |

VBVAZTVVFJNIGP-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CC(=C1NN)[N+](=O)[O-])C#N)C#N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(1,3-benzothiazol-2-ylamino)-1-(3-methoxyphenyl)-3-oxopropyl]benzamide](/img/structure/B10877711.png)

![5-[2-(1H-indol-3-yl)ethyl]-3-methyl-4-(thiophen-2-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B10877713.png)

![(4Z)-1-(2-methoxyethyl)-4-{1-[(4-methoxyphenyl)amino]ethylidene}-5-phenylpyrrolidine-2,3-dione](/img/structure/B10877721.png)

![2-{(E)-[2-(2-methoxyphenyl)hydrazinylidene]methyl}-6-(prop-2-en-1-yl)phenol](/img/structure/B10877748.png)

![2,3-Dimethyl-1-(3-pyridylmethyl)-1,5,6,7,8,9-hexahydrocyclohepta[B]pyrrolo[3,2-E]pyridin-4-amine](/img/structure/B10877772.png)

![N-[1,1-dioxido-2-pentyl-3-(phenylcarbonyl)-2H-1,2-benzothiazin-4-yl]-2-phenylacetamide](/img/structure/B10877778.png)

![6-(3-ethoxy-4-hydroxyphenyl)-8-methoxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-one](/img/structure/B10877784.png)

![4-methyl-N-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B10877787.png)